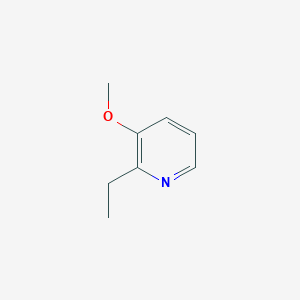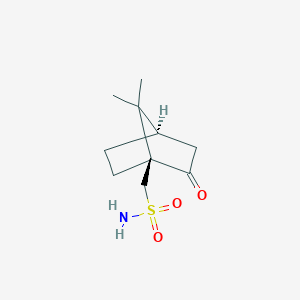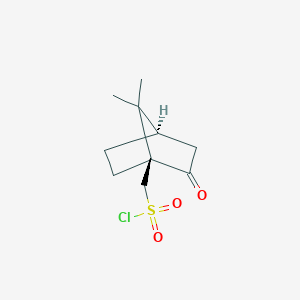![molecular formula C27H35NS B018246 1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene CAS No. 110499-95-1](/img/structure/B18246.png)
1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene, commonly known as HCEB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HCEB is a member of the cyclohexylbenzene family and is known for its unique structural features that make it an ideal candidate for scientific research.
Mécanisme D'action
The mechanism of action of HCEB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. HCEB has been shown to interact with specific receptors in cells, leading to the activation or inhibition of downstream signaling pathways. This mechanism of action has been exploited for the development of new drugs and therapies for various diseases.
Effets Biochimiques Et Physiologiques
HCEB has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that HCEB can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. HCEB has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent for this debilitating condition. However, further studies are needed to fully understand the biochemical and physiological effects of HCEB in different systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HCEB in lab experiments is its unique structural features, which make it an ideal candidate for various applications. HCEB is also relatively easy to synthesize, and the synthesis method has been optimized to ensure high yield and purity of the final product. However, one of the limitations of using HCEB is its potential toxicity, which needs to be carefully evaluated in different systems.
Orientations Futures
There are several future directions for the research on HCEB. One of the main directions is the development of new drugs and therapies based on the mechanism of action of HCEB. This could lead to the discovery of new treatments for various diseases, including cancer and Alzheimer's disease. Another direction is the optimization of the synthesis method for HCEB to ensure even higher yield and purity of the final product. This could lead to the development of new materials with improved properties for various applications. Finally, further studies are needed to fully understand the biochemical and physiological effects of HCEB in different systems, which could lead to the discovery of new functions and applications for this compound.
Méthodes De Synthèse
The synthesis of HCEB involves several steps, including the reaction between 4-hexylcyclohexanone and 4-isothiocyanatobenzyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
HCEB has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, HCEB has been used as a building block for the synthesis of novel liquid crystals, which have shown promising properties for the development of new display technologies. In organic electronics, HCEB has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs), which have shown improved efficiency and stability. In biomedical research, HCEB has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
110499-95-1 |
|---|---|
Nom du produit |
1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene |
Formule moléculaire |
C27H35NS |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
1-(4-hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene |
InChI |
InChI=1S/C27H35NS/c1-2-3-4-5-6-22-9-15-25(16-10-22)26-17-11-23(12-18-26)7-8-24-13-19-27(20-14-24)28-21-29/h11-14,17-20,22,25H,2-10,15-16H2,1H3 |
Clé InChI |
GFLJBHDKHDTGGY-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)N=C=S |
SMILES canonique |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)N=C=S |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



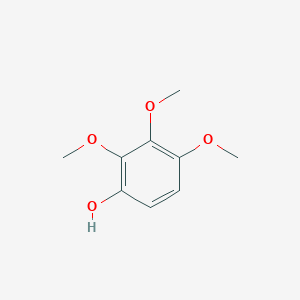
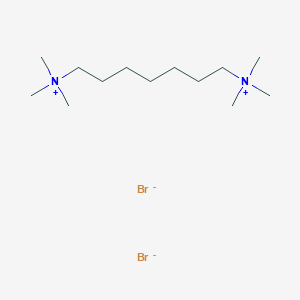
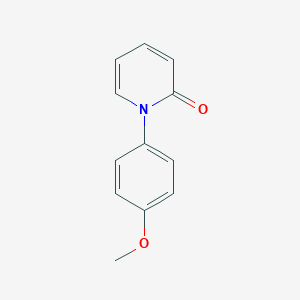
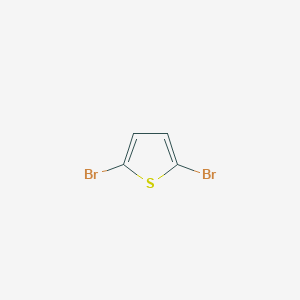
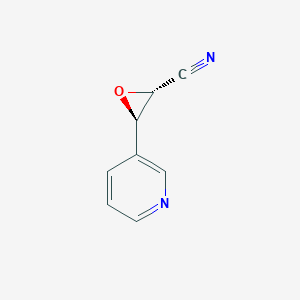
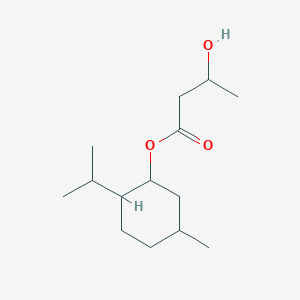
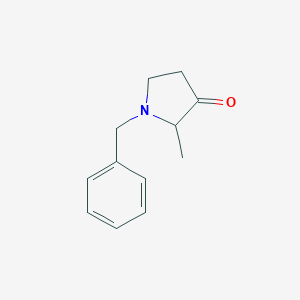
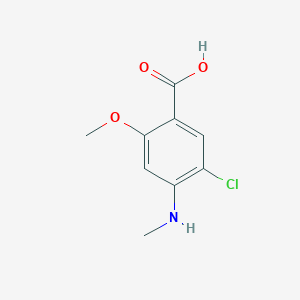

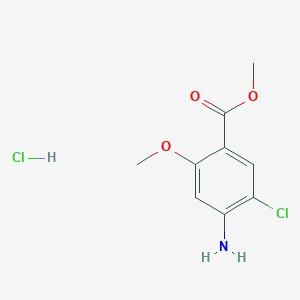
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)
